Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO3 It is characterized by the presence of an azetidine ring, a tert-butyl group, and a fluoro-hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoro-hydroxyethyl reagents under controlled conditions. One common method includes the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 1-fluoro-2-hydroxyethyl reagents in the presence of a suitable base and solvent. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluoro group could result in various substituted azetidine derivatives .
Scientific Research Applications
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoro-hydroxyethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The azetidine ring provides a rigid framework that can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-ethynylazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is unique due to the presence of the fluoro-hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming specific interactions with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C10H18FNO3 |
---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
OCEFKMAZQXEHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CO)F |
Origin of Product |
United States |
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